![molecular formula C14H29N6O10P3 B585410 Adefovir-d4 Diphosphate Triethylamine Salt CAS No. 1346604-40-7](/img/no-structure.png)
Adefovir-d4 Diphosphate Triethylamine Salt
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Overview
Description
Adefovir-d4 Diphosphate Triethylamine Salt is a labelled metabolite of Adefovir . It is the active metabolite of Adefovir .
Synthesis Analysis
An improved synthesis of the antiviral drug adefovir is presented. Problems associated with current routes to adefovir include capricious yields and a reliance on problematic reagents and solvents, such as magnesium tert-butoxide and DMF, to achieve high conversions to the target .Molecular Structure Analysis
The molecular formula of Adefovir-d4 Diphosphate Triethylamine Salt is C14H29N6O10P3 . The molecular weight is 538.36 g/mol . The InChI is 1S/C8H14N5O10P3.C6H15N/c9-7-6-8 (11-3-10-7)13 (4-12-6)1-2-21-5-24 (14,15)22-26 (19,20)23-25 (16,17)18;1-4-7 (5-2)6-3/h3-4H,1-2,5H2, (H,14,15) (H,19,20) (H2,9,10,11) (H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; .Physical And Chemical Properties Analysis
The physical and chemical properties of Adefovir-d4 Diphosphate Triethylamine Salt include a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 15, a rotatable bond count of 12, and a topological polar surface area of 233 Ų .Scientific Research Applications
Apoptosis Research
Adefovir-d4 Diphosphate Triethylamine Salt is used in apoptosis research . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It plays a crucial role in developing and maintaining the health of the body by eliminating old cells, unnecessary cells, and unhealthy cells.
Endothelin Receptor Studies
This compound is used in studies involving the Endothelin Receptor . Endothelins are proteins that constrict blood vessels and raise blood pressure. They are normally kept in balance by other mechanisms, but when they are over-expressed, they contribute to high blood pressure (hypertension) and heart disease.
Cancer Research
Adefovir-d4 Diphosphate Triethylamine Salt is used in cancer research . It is used in the study of various cancer types to understand the disease better and develop effective treatments.
Cardiovascular Disease Research
This compound is used in the research of cardiovascular diseases . Researchers use it to understand the underlying mechanisms of these diseases and to develop new therapeutic strategies.
Inflammation/Immunology Research
Adefovir-d4 Diphosphate Triethylamine Salt is used in inflammation and immunology research . It helps in studying the body’s immune response and how inflammation can lead to various diseases.
Metabolic Disease Research
This compound is used in the research of metabolic diseases . It aids in understanding how the body’s normal metabolic processes are disrupted and lead to disease.
Proteomics Research
Adefovir-d4 Diphosphate Triethylamine Salt is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein structure, function, and interactions.
Stable Isotope Labeling
Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . Adefovir-d4 Diphosphate Triethylamine Salt can be used for this purpose, providing a powerful tool for understanding metabolic dynamics.
Mechanism of Action
Target of Action
The primary target of Adefovir-d4 Diphosphate Triethylamine Salt is the HBV DNA polymerase (reverse transcriptase) . This enzyme plays a crucial role in the replication of the Hepatitis B virus.
Mode of Action
Adefovir-d4 Diphosphate Triethylamine Salt inhibits the HBV DNA polymerase by competing with the natural substrate deoxyadenosine triphosphate and causing DNA chain termination after its incorporation into viral DNA .
Biochemical Pathways
The compound affects the replication pathway of the Hepatitis B virus. By inhibiting the HBV DNA polymerase, it prevents the virus from replicating and spreading within the host organism .
Pharmacokinetics
It is known that adefovir is an active metabolite of the antiviral nucleoside analog adefovir dipivoxil . Adefovir is formed from Adefovir Dipivoxil by gastrointestinal carboxylesterase 2 (CES2) .
Result of Action
The inhibition of HBV DNA polymerase results in a decrease in viral load, thereby reducing the symptoms and progression of Hepatitis B .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Adefovir-d4 Diphosphate Triethylamine Salt involves the conversion of Adefovir-d4 to its diphosphate form, followed by reaction with triethylamine and subsequent purification steps.", "Starting Materials": ["Adefovir-d4", "ATP", "Triethylamine", "Sodium pyrophosphate"], "Reaction": [ "Step 1: Adefovir-d4 is converted to its diphosphate form by reaction with ATP and sodium pyrophosphate in the presence of magnesium chloride.", "Step 2: The resulting Adefovir-d4 diphosphate is then reacted with triethylamine to form Adefovir-d4 Diphosphate Triethylamine Salt.", "Step 3: The product is purified using various techniques such as column chromatography and recrystallization." ] } | |
CAS RN |
1346604-40-7 |
Product Name |
Adefovir-d4 Diphosphate Triethylamine Salt |
Molecular Formula |
C14H29N6O10P3 |
Molecular Weight |
538.364 |
IUPAC Name |
[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; |
InChI Key |
CMMZUURGSBCDLQ-PBCJVBLFSA-N |
SMILES |
CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
synonyms |
Diphosphoric Acid Anhydride P-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]-methyl]_x000B_phosphonic Acid; Diphosphoric Acid Monoanhydride [[2-(6-Amino-9H-purin-9-yl)_x000B_ethoxy-d4]methyl]phosphonic Acid; PMEA-d4 Diphosphate; |
Origin of Product |
United States |
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